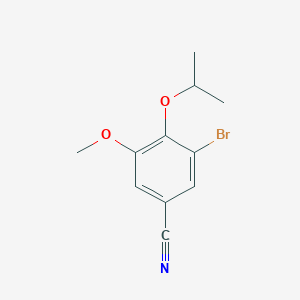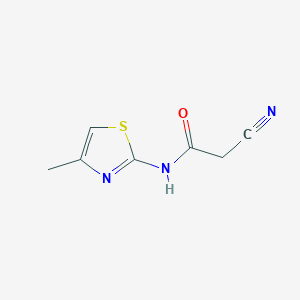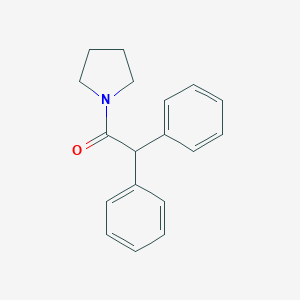
1-(Diphenylacetyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylacetyl)pyrrolidine, commonly known as Desmethylprodine, is a synthetic opioid drug that is structurally similar to fentanyl. It was first synthesized in the 1970s and was initially used for research purposes. However, due to its potent analgesic effects, it was later used as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States.
Mécanisme D'action
Desmethylprodine acts on the mu-opioid receptors in the brain, producing its analgesic effects. It binds to these receptors, leading to the inhibition of neurotransmitter release and a decrease in the perception of pain.
Biochemical and Physiological Effects:
Desmethylprodine has been shown to have potent analgesic effects in animal studies. It has also been shown to produce respiratory depression, sedation, and euphoria. However, it has a shorter duration of action compared to other opioids such as morphine.
Avantages Et Limitations Des Expériences En Laboratoire
Desmethylprodine has been used in laboratory experiments due to its potent analgesic effects and its ability to bind to the mu-opioid receptors in the brain. However, its use is limited due to its classification as a Schedule I controlled substance, making it difficult to obtain for research purposes.
Orientations Futures
Future research on Desmethylprodine could focus on the development of new opioid drugs that have similar analgesic effects but with fewer side effects. Additionally, research could focus on the use of Desmethylprodine in combination with other drugs to enhance its analgesic effects while minimizing its side effects. Finally, research could focus on the development of new methods for synthesizing Desmethylprodine that are more efficient and environmentally friendly.
Méthodes De Synthèse
Desmethylprodine can be synthesized through a multi-step process starting from benzyl cyanide and benzaldehyde. The first step involves the condensation of benzyl cyanide and benzaldehyde to form 1-phenyl-1-(2-phenylethyl)amine. This intermediate product is then cyclized with acetic anhydride to form 1-(Diphenylacetyl)pyrrolidine.
Applications De Recherche Scientifique
Desmethylprodine has been used in scientific research to study the opioid receptor system and its effects on pain relief. Its potent analgesic effects have led to its use in animal studies to better understand the mechanisms of opioid action in the brain. Additionally, Desmethylprodine has been used as a reference compound for the development of new opioid drugs.
Propriétés
Numéro CAS |
60678-46-8 |
|---|---|
Nom du produit |
1-(Diphenylacetyl)pyrrolidine |
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
2,2-diphenyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H19NO/c20-18(19-13-7-8-14-19)17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
Clé InChI |
WQFRTVPKNHJRJS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



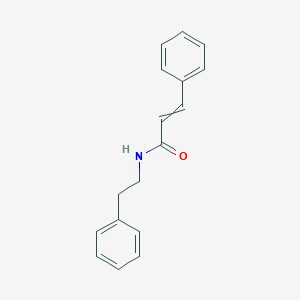
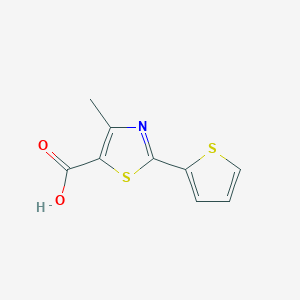
![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)

